Nolinium bromide
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Overview
Description
Nolinium bromide is a nonanticholinergic, gastric acid antisecretory agent and a gastrointestinal tract antispasmodic agent. It has been demonstrated to have gastrointestinal antispasmodic action in various test systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nolinium bromide can be synthesized through a series of chemical reactions involving the bromination of specific precursor compounds. The detailed synthetic route involves the reaction of 2-[3,4-dichlorophenyl amino)-quinolizium with bromine under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Nolinium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizium derivatives, while substitution reactions can produce various substituted quinolizium compounds .
Scientific Research Applications
Nolinium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a tool for studying enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and as an antispasmodic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Nolinium bromide exerts its effects primarily by inhibiting histamine-stimulated gastric acid secretion. It interferes with the K±dependent phosphatase step, reducing the turnover of the enzyme H+,K±ATPase, which is identified as the proton pump. This inhibition leads to a decrease in gastric acid secretion and provides antispasmodic effects in the gastrointestinal tract .
Comparison with Similar Compounds
Clidinium: Another antispasmodic agent used in gastrointestinal treatments.
Hyoscyamine: A compound with similar anticholinergic properties.
Dicyclomine: Used for its antispasmodic effects in the gastrointestinal tract
Uniqueness of Nolinium Bromide: this compound is unique due to its nonanticholinergic mechanism of action, which differentiates it from other antispasmodic agents. Its ability to inhibit gastric acid secretion through the K±dependent phosphatase step makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
40759-33-9 |
---|---|
Molecular Formula |
C15H11BrCl2N2 |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine;bromide |
InChI |
InChI=1S/C15H10Cl2N2.BrH/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12;/h1-10H;1H |
InChI Key |
CQJHTZPBHIZIPT-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Canonical SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Key on ui other cas no. |
40759-33-9 |
Synonyms |
2-(3,4-dichlorophenylaminoanilino)quinolizinium bromide nolinium bromide |
Origin of Product |
United States |
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